3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine
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Overview
Description
3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine is a complex organic compound that features a combination of pyridine, pyridazine, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine and pyridazine rings are synthesized separately and then linked through a piperidine bridge. Common reagents used in these reactions include methanol, pyridine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to interact with various enzymes and receptors makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-2-yl)methanamine
- 1-(3-Methoxypyridin-2-yl)piperazine
- 2-[(6-methylpyridazin-3-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, 3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine stands out due to its unique combination of functional groups and ring systems. This unique structure allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-5-6-15(20-19-12)24-13-7-10-21(11-8-13)17(22)14-4-3-9-18-16(14)23-2/h3-6,9,13H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZDXPAYCDWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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